1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone
Description
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone is a piperazine-based compound featuring a 4-bromo-benzyl substituent on the piperazine nitrogen and a diphenyl-ethanone moiety. This structure combines a lipophilic brominated aromatic group with a rigid ethanone core, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C25H25BrN2O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25BrN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2 |
InChI Key |
OOUHZBUAVKCDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . The bromine atom may also play a role in the compound’s reactivity and binding affinity to biological targets . The exact molecular pathways involved depend on the specific biological context and the target receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Bromo-Substituted Derivatives
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): This compound replaces the benzyl group with a sulfonyl-fluorophenyl substituent and introduces a bromophenoxy chain.
- 2-{[5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone: Incorporates a bromophenyl-imidazole-thioether motif. The imidazole ring may confer hydrogen-bonding capacity, differing from the target’s diphenyl-ethanone moiety .
Sulfonyl and Aryl-Substituted Piperazines
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Features a tetrazole-thioether and methoxy-sulfonyl group.
- 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-benzyl-1H-tetrazol-5-yl)thio)ethanone (7g): Exhibits a benzyl-tetrazole-thioether chain. The benzyl group mirrors the target’s aromaticity but introduces a sulfonyl group, which may reduce membrane permeability .
Halogenated Benzyl/Aryl Groups
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one (14): Substitutes the target’s bromo-benzyl with a fluoro-benzyl group and adds a 3-bromo-phenyl ethanone. The fluorine atom’s electronegativity could enhance metabolic stability compared to bromine .
- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Replaces the piperazine ring with piperidine and introduces a difluorobenzoyl group. The ketone at position 1 and fluorine atoms may influence binding to targets like adrenoceptors .
Antiproliferative Activity
- Compounds such as 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (4a–c) () were synthesized via bromoacetyl chloride reactions, yielding derivatives with antiproliferative properties. The target compound’s bromo-benzyl group may similarly enhance cytotoxicity, though direct activity data are unavailable .
- 4-Nitroimidazole-piperazinyl tagged 1,2,3-triazoles () show activity against solid tumors. The target’s diphenyl-ethanone group could mimic the nitroimidazole’s role in DNA intercalation .
Enzyme Inhibition
- UDO and UDD (): Pyridine-based CYP51 inhibitors share the piperazin-1-yl-ethanone core but incorporate trifluoromethyl-phenyl groups. Their IC₅₀ values against T. cruzi suggest that the target compound’s bromo-benzyl substituent might optimize steric interactions with enzyme active sites .
Structural and Physical Property Analysis
Biological Activity
1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
The chemical structure of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone can be represented as follows:
- Molecular Formula: C22H24BrN2O
- Molecular Weight: 396.34 g/mol
This compound features a piperazine ring, which is known for its diverse biological activities, and a diphenyl ethanone moiety that may contribute to its pharmacological properties.
Research indicates that the biological activity of this compound may be linked to its interaction with specific receptors and enzymes:
- Inhibition of Enzymatic Activity: Studies have shown that compounds with similar structures can act as inhibitors of various enzymes, including tyrosinase (TYR), which is involved in melanin production. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access .
- Receptor Binding: The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.
Antioxidant Activity
The antioxidant activity of 1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone was evaluated using various assays:
These results indicate moderate antioxidant potential, suggesting that the compound may help mitigate oxidative stress.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These findings demonstrate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Tyrosinase Inhibition:
A study focusing on tyrosinase inhibitors highlighted that derivatives of piperazine exhibited competitive inhibition against TYR. The compound showed promising results with an IC50 value indicating effective inhibition compared to standard inhibitors . -
Antimicrobial Efficacy:
A clinical evaluation demonstrated that formulations containing this compound effectively reduced microbial load in infected wounds, supporting its application in topical antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
